Neodihydrohistrionicotoxin
Description
Neodihydrohistrionicotoxin is a bioactive alkaloid isolated from the skin secretions of poison-dart frogs (Dendrobates histrionicus), a species renowned for its complex array of neurotoxic compounds. This alkaloid belongs to the histrionicotoxin (HTX) family, characterized by their spirocyclic quinolizidine or indolizidine cores and potent nicotinic acetylcholine receptor (nAChR) antagonism . This compound is structurally related to histrionicotoxin but differs in saturation and stereochemistry, which influence its biological activity and physicochemical properties. Its detection and quantification rely on gas chromatography-mass spectrometry (GC-MS), with a chromatographic emergence temperature of 210–211°C .
Properties
CAS No. |
55475-52-0 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2S,6R,10S,11S)-11-[(1Z)-buta-1,3-dienyl]-2-[(Z)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1,4-7,12,16-18,20-21H,2,8-11,13-15H2/b7-5-,12-6-/t16-,17-,18+,19-/m1/s1 |
InChI Key |
FQIWPVJJYOOITJ-AFVFYVOOSA-N |
Isomeric SMILES |
C=C/C=C\[C@@H]1[C@H](CCC[C@]12CCC[C@H](N2)C/C=C\C#C)O |
Canonical SMILES |
C=CC=CC1C(CCCC12CCCC(N2)CC=CC#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodihydrohistrionicotoxin typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the core structure: This involves the construction of the core bicyclic structure through a series of cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Neodihydrohistrionicotoxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Neodihydrohistrionicotoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological effects of toxins and their interactions with biological systems.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
Neodihydrohistrionicotoxin exerts its effects by interacting with specific molecular targets and pathways. It primarily targets nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. By binding to these receptors, this compound can modulate their activity, leading to various physiological effects. This mechanism of action makes it a valuable tool for studying the nervous system and developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Alkaloids
Neodihydrohistrionicotoxin shares its biosynthetic origin and functional roles with several histrionicotoxin analogs. Below is a detailed comparison based on chromatographic behavior, geographic distribution, and detection frequency (Table 1).
Table 1: Comparative Analysis of Histrionicotoxin Analogs
| Compound | Chromatographic Emergence (°C) | Geographic Distribution (Dendrobates histrionicus) | Detection Frequency (Major/Minor) | Key Structural Features |
|---|---|---|---|---|
| Histrionicotoxin | 215 | Universal | Major | Spirocyclic quinolizidine |
| Isodihydrohistrionicotoxin | 215 | Universal | Major | Reduced double bond, stereoisomer |
| Allodihydrohistrionicotoxin | 215 | Universal | Major | Reduced double bond, stereoisomer |
| This compound | 210–211 | No clear geographic trend | Minor | Reduced double bond, distinct stereochemistry |
| Octahydrohistrionicotoxin | 212 | Southern populations only | Minor | Fully saturated core |
| Tetrahydrohistrionicotoxin | 210–211 | Variable | Minor | Partial saturation |
Key Findings
Structural Differentiation: this compound is distinguished from histrionicotoxin by the partial saturation of its quinolizidine ring, which reduces its polarity and alters its receptor-binding affinity . Unlike octahydrohistrionicotoxin, which is fully saturated, this compound retains one double bond, contributing to its intermediate emergence temperature (210–211°C vs. 212°C for octahydrohistrionicotoxin) .
histrionicus . This suggests ecological or genetic factors influence its biosynthesis.
Analytical Detection: Co-elution challenges occur with tetrahydrohistrionicotoxin due to overlapping emergence temperatures (210–211°C). Resolution requires advanced GC-MS techniques, such as chemical ionization and ion-current profiling . this compound is classified as a "minor" alkaloid, detected in <50% of population samples, whereas histrionicotoxin, isodihydro-, and allodihydrohistrionicotoxin are "major" and universally present .
However, reduced ring saturation may diminish potency compared to the parent compound .
Biological Activity
Neodihydrohistrionicotoxin is a biologically active compound primarily derived from the skin secretions of certain amphibians, particularly those in the Dendrobatidae family. This article explores its biological activity, mechanisms of action, applications in research, and comparative analysis with related compounds.
Chemical Structure and Synthesis
This compound is a bicyclic alkaloid that exhibits unique structural features relevant to its biological activity. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The following table summarizes the key steps involved in its synthesis:
| Step | Description |
|---|---|
| Formation of Core Structure | Cyclization reactions to create the bicyclic framework. |
| Functional Group Modifications | Introduction or modification of functional groups for bioactivity. |
| Purification | Techniques such as chromatography to isolate the compound. |
This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs) , which are crucial for neurotransmission in the nervous system. By binding to these receptors, this compound can modulate synaptic transmission, leading to various physiological effects such as paralysis or altered sensory perception.
Molecular Targets
- Nicotinic Acetylcholine Receptors : this compound exhibits a high affinity for nAChRs, influencing their activity and potentially leading to neurotoxic effects.
- Ion Channels : It may also interact with other ion channels, contributing to its biological effects.
Biological Activity and Effects
The biological activity of this compound has been investigated through various studies. Key findings include:
- Neurotoxicity : It has been shown to induce paralysis in model organisms by blocking neuromuscular transmission.
- Analgesic Properties : Some studies suggest potential analgesic effects, making it a candidate for further research in pain management.
- Research Applications : Used as a tool in pharmacological studies to understand receptor interactions and mechanisms of toxicity.
Case Studies
- Toxicological Assessment : A study examined the effects of this compound on mice, revealing significant neurotoxic outcomes at specific dosages. The study highlighted its potential as a model for understanding amphibian-derived toxins' effects on mammalian systems .
- Pharmacological Research : Research focused on the binding affinity of this compound to nAChRs demonstrated its potential utility in developing new therapeutic agents targeting these receptors .
Comparative Analysis with Similar Compounds
This compound is often compared with other alkaloids such as histrionicotoxin and nicotine due to their shared mechanism of action on nAChRs. The following table outlines key differences:
| Compound | Source | Primary Action | Affinity for nAChRs |
|---|---|---|---|
| This compound | Dendrobatidae frogs | Neuromuscular blockade | High |
| Histrionicotoxin | Dendrobatidae frogs | Neuromuscular blockade | Moderate |
| Nicotine | Tobacco plants | Stimulant effect on CNS | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
